molecular formula C16H17ClN2O B11953832 N-(2-chlorophenyl)-N'-(2,4,5-trimethylphenyl)urea CAS No. 197513-52-3

N-(2-chlorophenyl)-N'-(2,4,5-trimethylphenyl)urea

Katalognummer: B11953832
CAS-Nummer: 197513-52-3
Molekulargewicht: 288.77 g/mol
InChI-Schlüssel: YZFPSWOAVXKHDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorinated phenyl ring and a trimethyl-substituted phenyl ring, which may impart unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea typically involves the reaction of 2-chloroaniline with 2,4,5-trimethylaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-phenyl-N’-methylurea: A simpler urea derivative with different substituents.

    N-(2-chlorophenyl)-N’-phenylurea: Similar structure but lacks the trimethyl substitution.

    N-(2,4,5-trimethylphenyl)-N’-phenylurea: Similar structure but lacks the chlorinated phenyl ring.

Uniqueness

N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea is unique due to the presence of both a chlorinated phenyl ring and a trimethyl-substituted phenyl ring. These structural features may impart distinct chemical reactivity and biological activity compared to other urea derivatives.

Eigenschaften

CAS-Nummer

197513-52-3

Molekularformel

C16H17ClN2O

Molekulargewicht

288.77 g/mol

IUPAC-Name

1-(2-chlorophenyl)-3-(2,4,5-trimethylphenyl)urea

InChI

InChI=1S/C16H17ClN2O/c1-10-8-12(3)15(9-11(10)2)19-16(20)18-14-7-5-4-6-13(14)17/h4-9H,1-3H3,(H2,18,19,20)

InChI-Schlüssel

YZFPSWOAVXKHDI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C)NC(=O)NC2=CC=CC=C2Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.